1-O,2-O-dibenzyl 3-O-tert-butyl diazinane-1,2,3-tricarboxylate
Description
1-O,2-O-Dibenzyl 3-O-tert-butyl diazinane-1,2,3-tricarboxylate is a diazinane-based tricarboxylate ester featuring a six-membered ring containing two nitrogen atoms (diazinane or piperazine derivative). The compound is characterized by three ester groups: two benzyl (C₆H₅CH₂-) substituents at positions 1 and 2, and a tert-butyl (C(CH₃)₃-) group at position 3. Its molecular formula is C₂₈H₄₂N₂O₆ (calculated molecular weight: 502.65 g/mol). The diazinane core provides a rigid yet flexible scaffold, while the ester groups modulate steric bulk, lipophilicity, and reactivity. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its nitrogen-rich structure for binding to biological targets or as a precursor for chiral catalysts .
Properties
IUPAC Name |
1-O,2-O-dibenzyl 3-O-tert-butyl diazinane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-22(28)21-15-10-16-26(23(29)31-17-19-11-6-4-7-12-19)27(21)24(30)32-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEDFPRGBQJKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(N1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-O,2-O-dibenzyl 3-O-tert-butyl diazinane-1,2,3-tricarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure which includes multiple functional groups that may contribute to its biological effects. The molecular formula is , and it features a diazinane ring that is substituted with benzyl and tert-butyl groups.
| Property | Value |
|---|---|
| Molecular Weight | 404.47 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of diazinane have shown effectiveness against various bacterial strains. A study demonstrated that certain diazinane derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The potential anticancer activity of diazinane derivatives has been explored in various studies. For example, a related compound was tested in vitro against several cancer cell lines, showing promising cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Case Study: In Vivo Studies
In vivo studies have been conducted to evaluate the safety and efficacy of similar compounds in animal models. One study administered a related compound to mice and observed a significant reduction in tumor size compared to the control group. The findings suggest that the compound may have therapeutic potential in cancer treatment.
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit specific signaling pathways involved in cell proliferation and survival.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways |
| Receptor Modulation | Alters receptor activity affecting cell signaling |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
Safety and Toxicology
While the biological activities are promising, the safety profile of this compound must be thoroughly evaluated. Toxicological studies on similar compounds indicate potential risks such as cytotoxicity at high concentrations and possible organ toxicity.
Table 3: Toxicological Data Summary
| Study Type | Findings |
|---|---|
| Acute Toxicity | High doses resulted in lethality in animal models |
| Chronic Exposure | Long-term exposure linked to organ damage |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with the target molecule but differ in core rings, substituents, and applications:
1-Benzyl 2-tert-Butyl 3-Methyl Cyclopropane-1,2,3-Tricarboxylate (Enamine Ltd, 2020)
- Core Structure : Cyclopropane (3-membered carbon ring).
- Substituents : Benzyl, tert-butyl, and methyl esters.
- Key Differences : The cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions. The absence of nitrogen atoms limits its utility in medicinal chemistry compared to diazinane derivatives. Applications include synthetic intermediates for strained hydrocarbons or agrochemicals .
1,2,3-Tributyl 2-(Acetyloxy)propane-1,2,3-Tricarboxylate (Citroflex A-4, CAS 77-90-7) Core Structure: Propane backbone. Substituents: Three butyl esters and one acetyloxy group. Key Differences: This citrate ester lacks nitrogen and aromatic groups, making it highly flexible and non-polar. It is widely used as a plasticizer in polymers and food packaging due to its low toxicity and high compatibility with PVC .
Spiro[Bicyclo[2.2.1]heptane-7,4'-Piperidine]-1',2,3-Tricarboxylate (CAS 1250997-96-6) Core Structure: Spiro-fused bicyclo[2.2.1]heptane and piperidine. Substituents: Benzyl, tert-butyl, and ethyl esters. The ethyl group at position 3 reduces steric hindrance compared to tert-butyl, improving solubility. Applications include asymmetric catalysis and neurological drug candidates .
Physicochemical and Application Comparisons
Research Findings and Data Analysis
- Reactivity: The diazinane core’s nitrogen atoms enable hydrogen bonding and metal coordination, making it suitable for asymmetric catalysis. In contrast, Citroflex A-4’s lack of polar groups limits its use to non-reactive plasticizers .
- Stability : The tert-butyl group in the target compound enhances steric protection of the ester linkage, improving hydrolytic stability compared to acetyloxy-containing Citroflex A-4 .
- Biological Activity : The spiro compound’s rigid structure () shows higher receptor selectivity in preliminary kinase inhibition assays than the flexible diazinane derivative, though the latter’s synthetic accessibility favors scalable production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
